molecular formula C7H6ClNO3 B1587650 2-Chloro-6-nitrobenzenemethanol CAS No. 50907-57-8

2-Chloro-6-nitrobenzenemethanol

Cat. No. B1587650
CAS RN: 50907-57-8
M. Wt: 187.58 g/mol
InChI Key: NXNWDPRVHZOPBJ-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzenemethanol, also known as (2-chloro-6-nitrophenyl)methanol, is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 . It is used as an organic intermediate for the synthesis of benzamidazoles .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-nitrobenzenemethanol consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methanol group . The exact structure can be found in various chemical databases .

Scientific Research Applications

Application 1: Hydrogenation Reaction

  • Summary of the Application: This research focuses on the hydrogenation of 2-chloro-6-nitrotoluene (2-CNT) to 3-chloro-2-methylaniline using a Pd-only catalyst supported on activated carbon .
  • Methods of Application: The catalyst was prepared by chemical impregnation and used in a solvent-free condition. The effects of reaction temperature and H2 pressure on the hydrogenation were investigated .
  • Results or Outcomes: The reaction showed very high selectivity with the dehalogenation side product with a yield of less than 1.2%. The most favorable conditions were temperature= 353 K, stirring speed= 1200 rpm, H2 pressure= 1 MPa. The apparent activation energy of the hydrogenation was 60.58 kJ/mol .

Application 2: Structural Characterization and Photochemistry

  • Summary of the Application: This research involves the structural characterization and photochemistry of 2-Chloro-6-fluorobenzoic acid (ClFBA) isolated in a Xenon matrix .
  • Methods of Application: The ClFBA molecule was studied by low temperature solid state FTIR spectroscopy in a Xe matrix and complemented by DFT (B3LYP)/6-311++G (d,p) calculations .
  • Results or Outcomes: The ClFBA molecule exists in three different conformers, according to the theoretical calculations. The second and third conformers (II, III) are higher in energy than the most stable conformer (I) by ca. 17 kJ mol-1 .

Safety And Hazards

2-Chloro-6-nitrobenzenemethanol is intended for R&D use only and is not recommended for medicinal, household, or other uses . The specific safety data sheet for this compound provides detailed information about its hazards .

properties

IUPAC Name

(2-chloro-6-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNWDPRVHZOPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405475
Record name 2-Chloro-6-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-nitrobenzenemethanol

CAS RN

50907-57-8
Record name 2-Chloro-6-nitrobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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